molecular formula C6H10ClN3O2 B1420212 methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride CAS No. 6647-89-8

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

Cat. No.: B1420212
CAS No.: 6647-89-8
M. Wt: 191.61 g/mol
InChI Key: LUOVVLLUZBQJTI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbonyl carbon of the methyl chloroacetate, leading to the formation of the ester linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The compound has been widely studied for its diverse applications in several fields:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions .

Biochemical Studies

  • Enzyme Interaction : this compound interacts with various enzymes, influencing their catalytic activity through hydrogen bonding and hydrophobic interactions with active sites. It has been shown to affect pathways such as MAPK/ERK, crucial for gene expression and cellular proliferation.
  • Cellular Signaling : The compound modulates cellular processes by influencing signaling pathways, which can lead to altered gene expression and metabolic changes.

Chemical Synthesis

  • Building Block in Organic Synthesis : It serves as a versatile building block for synthesizing more complex heterocyclic compounds, contributing to the development of novel pharmaceuticals.

The biological effects of this compound vary significantly with dosage:

Dosage Range Observed Effects
Low DosesBeneficial effects on cellular functions
High DosesInduction of toxicity and apoptosis

In laboratory settings, the stability of the compound is critical for its efficacy. Studies indicate that while it remains stable under controlled conditions, degradation over time can reduce its biological activity.

Antibacterial Properties

The compound has also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest it effectively inhibits essential bacterial enzymes, indicating potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can then interact with its target . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, a compound with the molecular formula C6H9N3O2·HCl and a molecular weight of 191.62 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Enzyme Interaction
The compound is known to interact with various enzymes and proteins, influencing their activity. Its pyrazole ring structure allows for hydrogen bonding and hydrophobic interactions with active sites, modulating catalytic functions of enzymes such as hydrolases and transferases.

Cellular Signaling Pathways
this compound affects several cellular processes by modulating signaling pathways. Notably, it influences the MAPK/ERK pathway, which is crucial for gene expression and cellular proliferation.

Binding Affinity
At the molecular level, the compound can inhibit or activate enzymes by binding to their active sites. This interaction leads to significant changes in enzyme activity, impacting various biochemical pathways .

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit anticancer properties. Studies have shown that similar compounds can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), demonstrating a mean growth inhibition percentage of 54.25% and 38.44%, respectively .

Anti-inflammatory Effects

The compound has been investigated for its potential as an anti-inflammatory agent. It inhibits specific enzymes involved in inflammatory pathways, thereby reducing inflammation in experimental models .

Antibacterial Activity

This compound has shown promising antibacterial activity against various strains. In vitro studies suggest that it can inhibit both Gram-positive and Gram-negative bacteria by targeting essential bacterial enzymes .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AnticancerExhibited significant growth inhibition in HepG2 and HeLa cell lines.
AntibacterialDemonstrated MIC values against S. aureus and E. coli, indicating effective inhibition.
Anti-inflammatoryShown to inhibit key inflammatory enzymes in vitro.

Dosage Effects

The biological effects of this compound vary significantly with dosage in animal models. Lower doses tend to promote beneficial effects on cellular functions, while higher doses may lead to toxicity and adverse effects such as cellular apoptosis .

Stability and Temporal Effects

In laboratory settings, the stability of this compound is crucial for its long-term efficacy. Studies indicate that while it remains stable under controlled conditions, degradation over extended periods can reduce its biological activity.

Q & A

Q. Basic: What are the standard synthetic routes for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride?

Methodological Answer:
The synthesis typically involves two key steps:

Alkylation of 4-amino-1H-pyrazole : React 4-amino-1H-pyrazole with methyl chloroacetate in the presence of a base (e.g., triethylamine or K₂CO₃) in anhydrous dichloromethane (DCM) or acetonitrile. This forms the ester intermediate, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate .

Hydrochloride Salt Formation : Treat the intermediate with HCl (gas or in dioxane) in a polar aprotic solvent like ethanol or THF. Precipitation or rotary evaporation yields the final hydrochloride salt .

Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify intermediates via column chromatography (silica gel, 60–120 mesh) .

Q. Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Use a multi-technique approach:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min) to confirm purity (>98%) .
  • NMR :
    • ¹H NMR (DMSO-d₆) : Look for the methyl ester singlet (~3.7 ppm), pyrazole NH₂ protons (~6.0 ppm, broad), and pyrazole ring protons (7.5–8.5 ppm).
    • ¹³C NMR : Confirm ester carbonyl (~170 ppm) and pyrazole carbons .
  • Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ (calculated m/z: 200.1) .

Data Contradiction Tip : Pyrazole tautomerism may cause variable NH₂ proton signals. Use D₂O exchange experiments to resolve ambiguities .

Q. Advanced: How can researchers optimize regioselectivity during pyrazole alkylation?

Methodological Answer:
Regioselectivity in alkylating 4-amino-1H-pyrazole is influenced by:

  • Base Selection : Triethylamine favors N1-alkylation, while stronger bases (e.g., NaH) may promote side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Dichloromethane balances reactivity and selectivity .
  • Temperature : Maintain 0–5°C to minimize byproducts (e.g., dialkylation) .

Case Study : In a similar compound (2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide), triethylamine in DCM at 0°C achieved >90% N1-selectivity .

Q. Advanced: What hydrolysis conditions are optimal for converting the methyl ester to the free acid?

Methodological Answer:
Controlled hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Reflux in 6M HCl/ethanol (1:1 v/v) for 6–8 hours. Monitor via TLC (Rf decrease). Yields ~85% free acid .
  • Basic Hydrolysis : Stir with 2M NaOH in methanol/water (4:1) at 50°C for 4 hours. Neutralize with HCl to precipitate the acid .

Critical Note : Prolonged basic conditions may degrade the pyrazole ring. Use acidic hydrolysis for higher stability .

Q. Basic: What are the recommended storage and handling protocols?

Methodological Answer:

  • Storage : Keep in a desiccator at 2–8°C under argon to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Q. Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic processes?

Methodological Answer:
Dynamic tautomerism in the pyrazole ring leads to variable NH₂ signals. Strategies include:

  • Variable Temperature (VT) NMR : Perform ¹H NMR at –40°C in DMSO-d₆ to slow tautomer interconversion .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

Example : For 4-methyl-5-phenyl-1H-pyrazol-3-ol, VT-NMR confirmed keto-enol tautomer equilibrium .

Q. Advanced: What catalytic systems enhance nucleophilic substitution at the pyrazole ring?

Methodological Answer:
For functionalizing the 4-amino group:

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst with Cs₂CO₃ in toluene at 100°C to introduce aryl groups .
  • Copper-Mediated Coupling : CuI/1,10-phenanthroline in DMF at 80°C for Ullmann-type C–N bond formation .

Solubility Table :

SolventSolubility (mg/mL)Notes
DMSO>50Ideal for reactions
Ethanol~5Limited utility
Water<1Hydrolyzes over time

Q. Advanced: How can researchers mitigate byproduct formation during esterification?

Methodological Answer:
Common byproducts (e.g., dialkylated pyrazole) arise from excess methyl chloroacetate. Mitigation strategies:

  • Stoichiometry : Use 1.1 equivalents of methyl chloroacetate to pyrazole.
  • Slow Addition : Add chloroacetate dropwise over 30 minutes at 0°C .
  • Workup : Quench with ice-cwater and extract with ethyl acetate to remove unreacted reagents .

Q. Advanced: What computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., JAK2) to predict binding modes. Use PyMOL for visualization .
  • ADMET Prediction (SwissADME) : Assess logP (~1.2), bioavailability (Score: 0.55), and blood-brain barrier penetration (low) .

Case Study : Similar pyrazole-acetamides showed antileishmanial activity via tubulin inhibition, validated via MD simulations .

Properties

IUPAC Name

methyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOVVLLUZBQJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6647-89-8
Record name methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

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